An In-depth Technical Guide to 3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl: Synthesis, Properties, and Research Applications
An In-depth Technical Guide to 3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl: Synthesis, Properties, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl, a halogenated aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds and established chemical principles to offer a robust predictive profile. The guide details a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and discusses its potential applications and toxicological considerations based on the broader class of polyhalogenated biphenyls. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel biphenyl derivatives.
Introduction: The Significance of Halogenated Biphenyls
The 1,1'-biphenyl scaffold is a privileged structure in drug discovery and materials science, offering a versatile platform for the development of compounds with a wide array of biological activities and material properties. The introduction of halogen substituents and other functional groups, such as methoxy moieties, allows for the fine-tuning of these properties, including metabolic stability, receptor binding affinity, and electronic characteristics.
3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl is a polysubstituted aromatic compound that combines the features of both polychlorinated and polybrominated biphenyls (PCBs and PBBs). While extensive research has been conducted on PCBs and PBBs due to their environmental persistence and toxicological profiles, the specific properties of asymmetrically substituted congeners like the topic compound are less well-documented.[1] This guide aims to fill this knowledge gap by providing a detailed theoretical and predictive analysis.
The unique substitution pattern of this molecule, with a dichlorinated phenyl ring and a bromo- and methoxy-substituted phenyl ring, suggests its potential as a versatile intermediate in organic synthesis. The differential reactivity of the halogen atoms (iodine being more reactive than bromine, which is more reactive than chlorine in many cross-coupling reactions) can be exploited for selective functionalization, making it a valuable building block for more complex molecules.[2]
Physicochemical and Spectroscopic Profile
Predicted Physicochemical Properties
The properties of the constituent parts of the molecule, such as 3,4-dichlorobiphenyl and various bromo-methoxy-biphenyls, can be used to estimate the properties of the target compound.[3][4]
| Property | Predicted Value | Rationale and Comparative Data |
| Molecular Formula | C₁₃H₉BrCl₂O | Derived from the chemical structure. |
| Molecular Weight | 332.02 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid | Based on similar halogenated biphenyls which are often crystalline solids at room temperature.[5] |
| Melting Point | 60-90 °C | 3,4-Dichlorobiphenyl has a melting point of 46-47 °C.[3] The additional halogen and methoxy group would be expected to increase the melting point due to increased molecular weight and potential for intermolecular interactions. |
| Boiling Point | > 320 °C | 3,4-Dichlorobiphenyl has a boiling point of 322 °C.[3] The target molecule's boiling point is expected to be slightly higher due to its greater molecular weight. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Toluene, Dichloromethane, Hexanes) | Polyhalogenated biphenyls are characteristically hydrophobic and lipophilic.[5] |
| logP (Octanol-Water Partition Coefficient) | ~ 5.5 - 6.5 | Based on the high lipophilicity of related chlorinated and brominated biphenyls. For example, the logKow of 3,4'-dichlorobiphenyl is approximately 5.13-5.15.[6] The presence of an additional bromine atom is expected to increase this value. |
Predicted Spectroscopic Data
The spectroscopic signature of 3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl can be predicted by analyzing the expected signals from its distinct aromatic rings and functional groups.[7]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals in the aromatic region (typically 7.0-7.8 ppm). The protons on the 3,4-dichlorophenyl ring will likely appear as a set of coupled doublets and a singlet. The protons on the 3'-bromo-5'-methoxyphenyl ring will appear as distinct singlets or narrowly split doublets, influenced by the bromine and methoxy substituents. The methoxy group will present as a sharp singlet around 3.8-4.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display 13 distinct signals for the carbon atoms of the biphenyl scaffold and the methoxy group. The carbon atoms attached to halogens will be significantly shifted, and their signals can be predicted using established increments for halogen and methoxy substituents on a benzene ring.
-
IR (Infrared) Spectroscopy: Key absorption bands are expected for C-H stretching of the aromatic rings (~3000-3100 cm⁻¹), C=C stretching within the aromatic rings (~1400-1600 cm⁻¹), C-O stretching of the methoxy group (~1000-1300 cm⁻¹), and C-Cl and C-Br stretching in the lower frequency region (< 800 cm⁻¹).[8]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms and one bromine atom. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (332.02 for the most abundant isotopes), with accompanying M+2, M+4, and M+6 peaks due to the natural abundance of ³⁷Cl and ⁸¹Br isotopes.
Proposed Synthesis and Reaction Chemistry
The synthesis of asymmetrically substituted biphenyls is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method.[9][10]
Retrosynthetic Analysis and Proposed Synthetic Route
A logical retrosynthetic disconnection of the target molecule breaks the bond between the two phenyl rings, suggesting a Suzuki-Miyaura coupling between a dihaloboronic acid (or its ester) and a tri-substituted halo-aromatic compound.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Experimental Protocol (Proposed)
This proposed protocol is based on established methods for Suzuki-Miyaura cross-coupling reactions.[11]
Reaction Scheme:
(3,4-Dichlorophenyl)boronic acid + 1-Bromo-3-iodo-5-methoxybenzene --[Pd(PPh₃)₄, Base]--> 3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl
Materials:
-
(3,4-Dichlorophenyl)boronic acid
-
1-Bromo-3-iodo-5-methoxybenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Toluene and Water (or another suitable solvent system like DME/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3,4-dichlorophenyl)boronic acid (1.0 eq), 1-bromo-3-iodo-5-methoxybenzene (1.0 eq), and the palladium catalyst (e.g., 2-5 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio). To this, add an aqueous solution of the base (e.g., 2M sodium carbonate, 2.0 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality behind Experimental Choices:
-
Choice of Precursors: The use of an iodo-substituted precursor (1-bromo-3-iodo-5-methoxybenzene) is strategic. The carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium catalyst than the carbon-bromine or carbon-chlorine bonds, ensuring selective coupling at the iodo-position.[2][12]
-
Catalyst and Base: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings. The base is crucial for the transmetalation step, activating the boronic acid.
-
Solvent System: A biphasic solvent system like toluene/water is often employed to dissolve both the organic reactants and the inorganic base. Degassing the solvents is important to prevent oxidation of the palladium(0) catalyst.
Reactivity and Potential Applications
The presence of multiple halogen atoms with differential reactivity makes 3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl a versatile intermediate for further chemical modifications.
-
Sequential Cross-Coupling: The remaining bromine atom can be subjected to a second cross-coupling reaction under more forcing conditions to introduce another substituent, leading to the synthesis of complex, non-symmetrical bi- and terphenyls.
-
Medicinal Chemistry: Halogenated biphenyls are scaffolds for a variety of biologically active molecules. This compound could serve as a starting point for the synthesis of novel kinase inhibitors, anti-inflammatory agents, or other therapeutic candidates. The methoxy group can also be a site for further functionalization or can be demethylated to a hydroxyl group, which can then be used for conjugation or to modulate solubility.[13]
-
Materials Science: Polychlorinated and polybrominated biphenyls have been used in various industrial applications, including as flame retardants and dielectric fluids.[1] While environmental concerns have curtailed many of these uses, novel halogenated biphenyls with specific electronic and photophysical properties could be of interest in the development of new organic electronic materials.
Caption: Potential applications of the target molecule.
Toxicological and Safety Considerations
Given the structural similarity of 3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl to PCBs and PBBs, it is prudent to handle this compound with appropriate safety precautions.
-
General Toxicity of Halogenated Biphenyls: PCBs and PBBs are classified as persistent organic pollutants and are known to bioaccumulate.[1][5] Their toxicity is highly dependent on the specific congener, with some exhibiting significant endocrine-disrupting and carcinogenic effects.[1]
-
Handling Precautions: This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
-
Disposal: All waste containing this compound should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
Conclusion
3'-Bromo-3,4-dichloro-5'-methoxy-1,1'-biphenyl represents an intriguing yet under-characterized molecule with significant potential as a synthetic intermediate. This technical guide has provided a comprehensive predictive overview of its chemical properties, a plausible and detailed synthetic protocol, and an exploration of its potential applications and necessary safety precautions. By leveraging established principles of organic chemistry and data from structurally related compounds, this guide serves as a valuable starting point for researchers interested in exploring the chemistry and utility of this and other novel halogenated biphenyls. Further experimental validation of the predicted properties and synthetic route is encouraged to fully elucidate the potential of this compound.
References
-
Exposure Data - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
3,4'-Dichlorobiphenyl Properties. (n.d.). EPA. Retrieved from [Link]
-
Cas 20555-91-3,3,4-Dichloroiodobenzene. (n.d.). LookChem. Retrieved from [Link]
-
Toxicological Profile for Polybrominated Biphenyls. (n.d.). ATSDR. Retrieved from [Link]
-
Extrapolation of PBBs Environmental Transformation Mechanisms and Toxicity Risks of Byproducts. (2025, February 19). Semantic Scholar. Retrieved from [Link]
-
3,5-Dichloro-3',4'-dimethoxybiphenyl. (n.d.). PMC. Retrieved from [Link]
-
Polybrominated biphenyls (PBBs) (HSG 83, 1993). (n.d.). INCHEM. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
3,4-dichlorobiphenyl. (n.d.). Stenutz. Retrieved from [Link]
-
3-Bromo-4-methoxybiphenyl | C13H11BrO | CID 262267. (n.d.). PubChem. Retrieved from [Link]
-
The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. (2022, January 24). MDPI. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Iodobenzene-Catalyzed Preparation of 3,4Dihydro1 H -2,1-benzothiazine 2,2-Dioxides from 2Aryl N -methoxyethanesulfonamides with m -Chloroperoxybenzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Iodobenzene dichloride. (n.d.). Wikipedia. Retrieved from [Link]
-
3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl | C12H6Br2Cl2 | CID. (n.d.). PubChem. Retrieved from [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (n.d.). PMC. Retrieved from [Link]
-
Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines. (2022, September 19). PubMed. Retrieved from [Link]
-
Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines. (2022, September 1). NSF Public Access Repository. Retrieved from [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024, January 5). PMC. Retrieved from [Link]
-
An Efficient and Inexpensive Multigram Synthesis of 3,4-Dibromo- and 3,4-Dichlorofuran-2(5 H )-one | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. accustandard.com [accustandard.com]
- 4. 3-Bromo-4-methoxybiphenyl | C13H11BrO | CID 262267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Exposure Data - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. mt.com [mt.com]
- 11. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. calibrechem.com [calibrechem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
